molecular formula C8H13NO2 B13177311 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one

Cat. No.: B13177311
M. Wt: 155.19 g/mol
InChI Key: IELADKLRQALSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one is an organic compound that features a dihydrofuran ring attached to a propanone backbone with a methylamino group

Preparation Methods

The synthesis of 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one typically involves the following steps:

    Formation of the Dihydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanone Backbone: The dihydrofuran ring is then reacted with a suitable propanone derivative.

    Introduction of the Methylamino Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one can be compared with other similar compounds such as:

  • 1-(4,5-Dihydrofuran-2-yl)-3-amino-propan-1-one
  • 1-(4,5-Dihydrofuran-2-yl)-3-(ethylamino)propan-1-one

These compounds share structural similarities but differ in the nature of the amino group or other substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(2,3-dihydrofuran-5-yl)-3-(methylamino)propan-1-one

InChI

InChI=1S/C8H13NO2/c1-9-5-4-7(10)8-3-2-6-11-8/h3,9H,2,4-6H2,1H3

InChI Key

IELADKLRQALSQA-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)C1=CCCO1

Origin of Product

United States

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